molecular formula C26H20BrClN2O4 B11205075 2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate

2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate

Cat. No.: B11205075
M. Wt: 539.8 g/mol
InChI Key: ZUVPJOKPZLQDGP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate is a complex organic compound that features both chlorophenyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate typically involves multiple steps. One common method involves the reaction of 4-chlorophenylacetic acid with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then coupled with tryptophan under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate is unique due to its combination of chlorophenyl and bromophenyl groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C26H20BrClN2O4

Molecular Weight

539.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-[(4-bromobenzoyl)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C26H20BrClN2O4/c27-19-9-5-17(6-10-19)25(32)30-23(13-18-14-29-22-4-2-1-3-21(18)22)26(33)34-15-24(31)16-7-11-20(28)12-8-16/h1-12,14,23,29H,13,15H2,(H,30,32)

InChI Key

ZUVPJOKPZLQDGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)OCC(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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